N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 1,2-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer properties, and it is being investigated for use in chemotherapy.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting cell division and leading to cell death. This mechanism is particularly relevant in its anticancer and antiparasitic activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
3,4-Dichloroaniline: A related compound used in the synthesis of various chemicals.
Albendazole: A benzimidazole derivative used as an antiparasitic drug.
Uniqueness
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the benzimidazole ring and the dichloroaniline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
917974-36-8 |
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Molecular Formula |
C13H9Cl2N3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H9Cl2N3/c14-9-6-5-8(7-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H2,16,17,18) |
InChI Key |
WJMDSPCWFQLKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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